Taraxasterol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La biosynthèse du taraxastérol commence par le squalène, qui subit une cyclisation avec l'oxygène moléculaire, le FAD et le NADPH via l'enzyme squalène époxidase pour produire le (2S)-2,3-oxidosqualène. Cet intermédiaire est ensuite replié en conformation chaise, ce qui conduit à une cascade de cyclisations qui forment le cation dammarenyl. Des déplacements d'alkyle et des cyclisations ultérieurs conduisent à la formation du cation tertiaire taraxastéryle, qui est finalement déprotoné pour produire du taraxastérol .

Méthodes de production industrielle : La production industrielle de taraxastérol est principalement réalisée par extraction des pissenlits. Des approches biotechnologiques avancées, notamment la culture de tissus et les techniques in vitro, ont été mises en place pour produire efficacement du taraxastérol .

Analyse Des Réactions Chimiques

Structural Characteristics

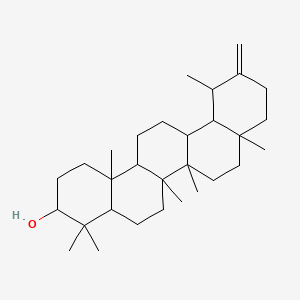

Taraxasterol ([Merck Index M10463] ) is a pentacyclic triterpene alcohol with:

-

Molecular formula : C₃₀H₅₀O

-

Molecular weight : 426.73 g/mol

-

Functional groups : Hydroxyl group (-OH) at position 3, methyl groups, and double bonds in the pentacyclic scaffold (confirmed by InChIKey:

XWMMEBCFHUKHEX-ZJJHUPNDSA-N) .

Table 1: Key Structural Features

| Property | Value |

|---|---|

| IUPAC Name | (3β,4α,14α,17β)-17-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,14-dimethyl-1,2,3,4,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |

| Stereochemistry | Multiple chiral centers |

| Solubility | Lipophilic (predicted) |

Biochemical Interactions

While no traditional chemical reactions (e.g., oxidation, esterification) are documented, this compound modulates biological pathways through receptor and enzyme interactions:

(a) Anti-Crystallization Activity

-

Inhibits calcium oxalate (CaOx) crystallization by:

Table 2: Dose-Dependent Effects on CaOx Crystals

| Concentration (μg/mL) | CaOx Crystal Count (vs. Control) | COM Reduction (%) | COD Increase (%) |

|---|---|---|---|

| 2.5 | 247 → 11*** | 82.5 | 45.3 |

| 5.0 | 203 → 31*** | 75.1 | 38.7 |

***p < 0.001 vs. control

(b) Apoptosis Induction

-

Upregulates pro-apoptotic proteins:

-

Downregulates anti-apoptotic Bcl-2 (↓60% in hepatocellular carcinoma) .

(c) Anti-Inflammatory Mechanisms

-

Suppresses COX-2 and iNOS expression:

Signaling Pathway Modulation

This compound interacts with key cellular targets:

Table 3: Pathway-Specific Effects

| Pathway | Observed Effect | Study Model |

|---|---|---|

| PI3K/AKT | ↓ Phosphorylation of AKT | Prostate cancer |

| IL-6/STAT3 | ↓ STAT3 expression (↓35%) | Liver cancer |

| p53/p21 | ↓ p53/p21, ↑ cyclin D1 | Cardiovascular |

Research Gaps

-

No data on synthetic routes or degradation products.

-

Limited studies on covalent modifications (e.g., glycosylation, acetylation).

-

Mechanistic details of receptor binding remain unclear.

Applications De Recherche Scientifique

Pharmacological Properties

Taraxasterol exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : Research indicates that this compound can significantly reduce levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins IL-1β and IL-6 in various animal models. For instance, in a study involving lipopolysaccharide-induced endotoxic shock in mice, survival rates improved with this compound treatment, demonstrating its protective effects against inflammation .

- Antioxidant Activity : this compound has shown promise in combating oxidative stress, which is implicated in various chronic diseases. It enhances the expression of antioxidant proteins and mitigates oxidative damage in cellular models .

- Anticancer Properties : Several studies have highlighted the role of this compound in inhibiting cancer cell proliferation and metastasis. In prostate cancer models, this compound decreased cell adhesion, invasion, and migration significantly . Additionally, it has been shown to suppress tumor growth by inhibiting key signaling pathways involved in cancer progression .

2.1. Liver Protection

This compound has demonstrated protective effects against liver injury induced by ethanol and other toxic agents. In experimental models, it significantly reduced liver index and serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), suggesting its potential as a hepatoprotective agent .

2.2. Neuroprotection

Recent studies have explored the neuroprotective effects of this compound against neuronal death in neurodegenerative diseases. The compound has been shown to mitigate oxidative stress and inflammation in neuronal cells, indicating its potential for treating conditions like Alzheimer's disease .

2.3. Anti-aging Effects

Research into the anti-aging properties of this compound reveals its ability to alleviate cellular senescence in lung cells. It enhances mitochondrial function and reduces markers associated with aging, thereby offering insights into its application for age-related diseases .

Case Studies

Several case studies illustrate the therapeutic applications of this compound:

Mécanisme D'action

Taraxasterol exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.

Antineoplastic: Induces apoptosis and cell cycle arrest in cancer cells by upregulating Hint1 and Bax, and downregulating Bcl2 and cyclin D1

Comparaison Avec Des Composés Similaires

Le taraxastérol est comparé à d'autres triterpénoïdes tels que la β-amyrine, l'α-amyrine et le lupéol :

β-amyrine : Propriétés anti-inflammatoires et antioxydantes similaires, mais diffère par sa structure moléculaire et ses activités biologiques spécifiques.

α-amyrine : Partage des propriétés anti-inflammatoires, mais a des effets pharmacologiques distincts.

Propriétés

IUPAC Name |

4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMMEBCFHUKHEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taraxasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225.5 - 226 °C | |

| Record name | Taraxasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.